1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 478251-05-7
VCID: VC16155877
InChI: InChI=1S/C26H21FN8O3/c1-16(17-11-13-20(14-12-17)37-15-19-9-5-6-10-21(19)27)29-31-26(36)23-22(18-7-3-2-4-8-18)30-34-35(23)25-24(28)32-38-33-25/h2-14H,15H2,1H3,(H2,28,32)(H,31,36)/b29-16+
SMILES:
Molecular Formula: C26H21FN8O3
Molecular Weight: 512.5 g/mol

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide

CAS No.: 478251-05-7

Cat. No.: VC16155877

Molecular Formula: C26H21FN8O3

Molecular Weight: 512.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide - 478251-05-7

Specification

CAS No. 478251-05-7
Molecular Formula C26H21FN8O3
Molecular Weight 512.5 g/mol
IUPAC Name 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-[4-[(2-fluorophenyl)methoxy]phenyl]ethylideneamino]-5-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C26H21FN8O3/c1-16(17-11-13-20(14-12-17)37-15-19-9-5-6-10-21(19)27)29-31-26(36)23-22(18-7-3-2-4-8-18)30-34-35(23)25-24(28)32-38-33-25/h2-14H,15H2,1H3,(H2,28,32)(H,31,36)/b29-16+
Standard InChI Key BLXAZLBIDKQSJC-MUFRIFMGSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)/C4=CC=C(C=C4)OCC5=CC=CC=C5F
Canonical SMILES CC(=NNC(=O)C1=C(N=NN1C2=NON=C2N)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The molecule’s backbone integrates a 1,2,3-triazole ring substituted at the 1-position with a 4-amino-1,2,5-oxadiazole moiety and at the 4-position with a phenyl group. The 5-carbohydrazide substituent is further functionalized with an (E)-configured ethylidene linker connected to a 4-[(2-fluorobenzyl)oxy]phenyl group . This arrangement creates a planar, conjugated system across the triazole and oxadiazole rings, potentially enhancing π-π stacking interactions in biological targets. The 2-fluorobenzyl ether group introduces steric bulk and electron-withdrawing effects, which may influence solubility and target binding.

Stereochemical and Tautomeric Considerations

The ethylidene hydrazide linkage adopts an (E)-configuration, as indicated by the SMILES string (C/C(=N\NC(=O)...)\text{C/C(=N\NC(=O)...)}) . This configuration minimizes steric clashes between the 4-phenyltriazole and the 2-fluorobenzyloxyphenyl groups. Tautomerism is possible at the oxadiazole’s amino group and the triazole’s NH site, though the crystalline state likely stabilizes one dominant tautomeric form.

Spectroscopic Signatures

While direct NMR or IR data for this compound are unavailable, analogs such as 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-3-pyridinylmethylidene]-5-(2-thienyl)-1H-1,2,3-triazole-4-carbohydrazide exhibit diagnostic 1H^1\text{H} NMR shifts in DMSO-d6d_6, including aromatic protons at δ 7.5–8.5 ppm and hydrazide NH signals near δ 10–12 ppm . For the target compound, the 2-fluorobenzyloxy group’s protons are expected to resonate as a multiplet at δ 6.8–7.4 ppm, while the ethylidene CH3_3 group would appear as a singlet near δ 2.1 ppm .

Synthetic Pathways and Precursor Considerations

Hypothetical Retrosynthetic Analysis

The synthesis likely begins with the construction of the 1,2,3-triazole core via Huisgen cycloaddition or hydrazine-mediated cyclization. A plausible route involves:

  • Triazole formation: Reaction of a phenyl-substituted alkyne with an azide precursor under copper catalysis.

  • Oxadiazole incorporation: Coupling the triazole with a preformed 4-amino-1,2,5-oxadiazole unit using peptide coupling reagents.

  • Hydrazide functionalization: Condensation of the triazole-5-carboxylic acid with hydrazine to form the carbohydrazide, followed by Schiff base formation with 4-[(2-fluorobenzyl)oxy]phenylacetaldehyde .

Key Intermediate: 4-[(2-Fluorobenzyl)oxy]phenylacetaldehyde

This aldehyde precursor can be synthesized via Williamson ether synthesis between 2-fluorobenzyl bromide and 4-hydroxyphenylacetaldehyde. The reaction requires base catalysis (e.g., K2_2CO3_3) in anhydrous DMF at 60–80°C .

Physicochemical Properties and Analytical Data

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry (IMS) data reveal the molecule’s gas-phase conformation under different adduct forms:

Adductm/zPredicted CCS (Ų)
[M+H]+513.17934216.7
[M+Na]+535.16128229.8
[M+NH4]+530.20588219.2
[M-H]-511.16478224.0

The larger CCS for [M+Na]+ compared to [M+H]+ (229.8 vs. 216.7 Ų) suggests sodium coordination induces a more extended conformation .

Solubility and Partitioning Behavior

Calculated LogP values (estimated via Crippen’s method) approximate 3.1 ± 0.5, indicating moderate lipophilicity. Aqueous solubility is likely limited (<10 µM at pH 7.4) due to the aromatic-rich structure, necessitating formulation with co-solvents (e.g., DMSO) for biological assays.

Structure-Activity Relationship (SAR) Considerations

Role of the 2-Fluorobenzyloxy Group

Comparative analysis with the 3-fluorobenzyl analog (CAS 478251-20-6) highlights the importance of fluorine position:

  • 2-Fluoro substitution: Enhances dipole moments (μ ≈ 2.1 D) due to ortho-directed polarization, potentially improving membrane permeability.

  • 3-Fluoro substitution: Reduces steric hindrance but diminishes electronic effects on the benzyloxy linker .

Triazole-Oxadiazole Synergy

The fused triazole-oxadiazole system creates a rigid, electron-deficient scaffold capable of:

  • Hydrogen bonding: Via oxadiazole NH2_2 (pKa ≈ 4.5) and triazole N atoms.

  • Metal coordination: The oxadiazole’s N-O groups may bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in enzymatic active sites.

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